![molecular formula C13H6BrNO B2644790 8-Bromodibenzo[b,d]furan-2-carbonitrile CAS No. 1442648-14-7](/img/structure/B2644790.png)
8-Bromodibenzo[b,d]furan-2-carbonitrile
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Overview
Description
“8-Bromodibenzo[b,d]furan-2-carbonitrile” is a chemical compound with the CAS Number: 1442648-14-7 . It has a molecular weight of 272.1 . The IUPAC name for this compound is 8-bromodibenzo[b,d]furan-2-carbonitrile .
Physical and Chemical Properties This compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
- Electron Transport Materials : Researchers investigate 8-bromodibenzo[b,d]furan-2-carbonitrile derivatives as electron transport materials in organic electronic devices (e.g., organic light-emitting diodes, OLEDs). These materials enhance charge mobility and device efficiency .
- Hole Blocking Materials (HBMs) : Novel HBMs based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been designed and synthesized for high-efficiency and long-lived blue PhOLEDs . 8-Bromodibenzo[b,d]furan-2-carbonitrile derivatives may contribute to these advancements.
Materials Science
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Safety and Hazards
properties
IUPAC Name |
8-bromodibenzofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrNO/c14-9-2-4-13-11(6-9)10-5-8(7-15)1-3-12(10)16-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOVCIDTVHIWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(O2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromodibenzo[b,d]furan-2-carbonitrile |
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